molecular formula C11H18F3NO3 B073097 L-Valine, N-(trifluoroacetyl)-, butyl ester CAS No. 1478-96-2

L-Valine, N-(trifluoroacetyl)-, butyl ester

Cat. No. B073097
CAS RN: 1478-96-2
M. Wt: 269.26 g/mol
InChI Key: JYZZGZVAOFYMDY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine, N-(trifluoroacetyl)-, butyl ester is a chemical compound that has been extensively studied in scientific research. It is commonly used as a reagent in organic synthesis and has been found to have potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of L-Valine, N-(trifluoroacetyl)-, butyl ester is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It has been shown to disrupt cell membrane integrity and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
L-Valine, N-(trifluoroacetyl)-, butyl ester has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using L-Valine, N-(trifluoroacetyl)-, butyl ester in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, making it a useful tool for studying microbial growth and survival. However, one limitation of using L-Valine, N-(trifluoroacetyl)-, butyl ester is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on L-Valine, N-(trifluoroacetyl)-, butyl ester. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to use this compound to deliver drugs to specific cells or tissues in the body. Another area of interest is its potential use in the development of new antimicrobial and anticancer agents. Researchers are exploring ways to modify the structure of L-Valine, N-(trifluoroacetyl)-, butyl ester to enhance its activity against specific microorganisms or cancer cells. Additionally, researchers are exploring the potential of this compound as a diagnostic tool for detecting microbial infections or cancer.

Synthesis Methods

The synthesis of L-Valine, N-(trifluoroacetyl)-, butyl ester involves the reaction of L-Valine with trifluoroacetic anhydride and butanol. The reaction is typically carried out under anhydrous conditions and requires the use of a strong acid catalyst such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

L-Valine, N-(trifluoroacetyl)-, butyl ester has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a drug delivery system.

properties

CAS RN

1478-96-2

Product Name

L-Valine, N-(trifluoroacetyl)-, butyl ester

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

butyl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C11H18F3NO3/c1-4-5-6-18-9(16)8(7(2)3)15-10(17)11(12,13)14/h7-8H,4-6H2,1-3H3,(H,15,17)/t8-/m0/s1

InChI Key

JYZZGZVAOFYMDY-QMMMGPOBSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F

SMILES

CCCCOC(=O)C(C(C)C)NC(=O)C(F)(F)F

Canonical SMILES

CCCCOC(=O)C(C(C)C)NC(=O)C(F)(F)F

synonyms

N-(Trifluoroacetyl)-L-valine butyl ester

Origin of Product

United States

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